molecular formula C18H15NO4 B1196843 7-Anilino-4-methylcoumarin-3-acetic acid CAS No. 82412-16-6

7-Anilino-4-methylcoumarin-3-acetic acid

Cat. No. B1196843
CAS RN: 82412-16-6
M. Wt: 309.3 g/mol
InChI Key: CQPFKBKIRKTCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Anilino-4-methylcoumarin-3-acetic acid (AMCA) is a fluorescent protein labeling agent . It contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . Upon activation with UV light, AMCA displays emission maxima of 400-460 nm . It is one of the brightest amine-reactive blue fluorescent dyes useful for immunofluorescence and fluorescent labeling .


Synthesis Analysis

A new variant of the synthesis of 7-amino-4-methyl-coumarin from m-aminophenol via a three-step scheme is proposed . Acylation of m-aminophenyl with methoxycarbonyl chloride gave m- (N-methoxycarbonylamino)phenol, which was converted to 7- (N-methoxycarbonyl-amino)-4-methylcoumarin by condensation with acetoacetic ester in sulfuric acid .


Molecular Structure Analysis

7-Amino-4-methylcoumarin (coumarin120) is an aminocoumarin laser dye that can emit laser in the range of 370-760 nm. It has three intermolecular hydrogen bonded structures with C-H···O and N-H····O .


Chemical Reactions Analysis

The most reactive part of the molecule was found to be the maleic acid residue at the 7 position of the 7-amino-4-methylcoumarin core .


Physical And Chemical Properties Analysis

AMCA is quite photostable, and its fluorescence is pH-independent from pH 4 to 10 . It demonstrates a characteristic absorption peak at 345 nm with a fluorescence emission at 440-460 nm .

Mechanism of Action

The fluorescence characteristics of 7-anilino-4-methylcoumarin-3-acetic acid were examined in human serum albumin (HSA) solution . The fluorescence of AMCA was significantly enhanced in the presence of HSA .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(7-anilino-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-14-8-7-13(19-12-5-3-2-4-6-12)9-16(14)23-18(22)15(11)10-17(20)21/h2-9,19H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFKBKIRKTCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231725
Record name 7-Anilino-4-methylcoumarin-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Anilino-4-methylcoumarin-3-acetic acid

CAS RN

82412-16-6
Record name 7-Anilino-4-methylcoumarin-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082412166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Anilino-4-methylcoumarin-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Anilino-4-methylcoumarin-3-acetic acid
Reactant of Route 2
Reactant of Route 2
7-Anilino-4-methylcoumarin-3-acetic acid
Reactant of Route 3
Reactant of Route 3
7-Anilino-4-methylcoumarin-3-acetic acid
Reactant of Route 4
Reactant of Route 4
7-Anilino-4-methylcoumarin-3-acetic acid
Reactant of Route 5
Reactant of Route 5
7-Anilino-4-methylcoumarin-3-acetic acid
Reactant of Route 6
Reactant of Route 6
7-Anilino-4-methylcoumarin-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.